N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine is an organic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine typically involves the reaction of 4-methylpyrimidine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or a base to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine include:
- N1-(4-Methylpyridin-2-yl)ethane-1,2-diamine
- N1-(4-Methylpyrimidin-2-yl)propane-1,3-diamine
- N1-(4-Methylpyrimidin-2-yl)butane-1,4-diamine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and an ethane-1,2-diamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N1-(4-Methylpyrimidin-2-yl)ethane-1,2-diamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted at the 4-position with a methyl group, linked to an ethane-1,2-diamine backbone. Its molecular formula is C8H12N4 with a molecular weight of approximately 168.21 g/mol. The structural characteristics enable significant interactions with various biological targets, which are crucial for its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The following mechanisms have been identified:
- Receptor Modulation : The compound acts as an antagonist or modulator of various receptors, influencing signaling pathways related to inflammation and cell proliferation.
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, altering their activity and potentially leading to therapeutic effects against diseases such as cancer and infections.
Antitumor Activity
Research has shown that this compound exhibits significant antitumor activity. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that the pyrimidine moiety plays a critical role in enhancing antimicrobial efficacy.
Antimalarial Activity
Recent investigations into the antimalarial potential of this compound revealed promising results in inhibiting Plasmodium falciparum growth in vitro. Further studies in murine models showed that the compound could reduce parasitemia without exhibiting significant toxicity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antitumor Study : In a study published in RSC Advances, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxic effects compared to the parent compound .
- Antimicrobial Evaluation : A study conducted on the antimicrobial activity demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics .
- Antimalarial Research : In vivo studies using a Plasmodium berghei mouse model showed that administration of this compound resulted in a significant reduction in parasite load compared to untreated controls .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N1-(5-Methylpyridin-2-yl)ethane-1,2-diamine | Pyridine ring substituted at 5-position | Antimicrobial and anticancer |
N'-(6-propan-2-yl)pyrimidin-4-yl)ethane-1,2-diamine | Propanoyl group; similar receptor interactions | Potential antitumor effects |
6-methylpyrimidin-4-amines | Methyl substitution affects solubility | Various synthetic pathways |
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H12N4/c1-6-2-4-9-7(11-6)10-5-3-8/h2,4H,3,5,8H2,1H3,(H,9,10,11) |
InChI Key |
MHNLIVPBRUYPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.